Tert-butyl (1-(methoxy(methyl)amino)-1-oxopent-4-yn-2-yl)carbamate
Overview
Description
Tert-butyl (1-(methoxy(methyl)amino)-1-oxopent-4-yn-2-yl)carbamate is a compound that features a tert-butyl group, a methoxy(methyl)amino group, and a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1-(methoxy(methyl)amino)-1-oxopent-4-yn-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with appropriate alkyne and amine derivatives under controlled conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, where tert-butyl carbamate reacts with aryl halides in the presence of a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems to enhance efficiency and sustainability. These systems allow for continuous production and better control over reaction conditions, leading to higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1-(methoxy(methyl)amino)-1-oxopent-4-yn-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, cesium carbonate, and solvents like 1,4-dioxane. Reaction conditions such as temperature, pressure, and reaction time are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, palladium-catalyzed cross-coupling reactions typically yield N-Boc-protected anilines .
Scientific Research Applications
Tert-butyl (1-(methoxy(methyl)amino)-1-oxopent-4-yn-2-yl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl (1-(methoxy(methyl)amino)-1-oxopent-4-yn-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in biochemical pathways and physiological effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate: A similar compound with a slightly different structure, used in similar applications.
tert-Butyl carbamate: A simpler compound used as a protecting group in organic synthesis.
Uniqueness
Its structure allows for versatile modifications and interactions with various biological targets, making it a valuable compound in research and industry .
Biological Activity
Tert-butyl (1-(methoxy(methyl)amino)-1-oxopent-4-yn-2-yl)carbamate, with the CAS number 1172623-95-8, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article synthesizes available research findings, including biological evaluations, structure-activity relationships, and relevant case studies.
The molecular formula of this compound is C12H20N2O4, and it has a molecular weight of 256.30 g/mol. Its structure includes a tert-butyl group, a methoxy(methyl)amino moiety, and an oxopent-4-yn-2-yl component. The compound is characterized by the following properties:
Property | Value |
---|---|
Molecular Weight | 256.30 g/mol |
Melting Point | 103-104 °C |
Boiling Point | Not available |
CAS Number | 1172623-95-8 |
Chemical Structure | Chemical Structure |
Anticancer Potential
Recent studies have highlighted the anticancer potential of carbamate derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
- Cytotoxicity Studies : In vitro assays have shown that related compounds can inhibit cell proliferation in cancer cell lines such as neuroblastoma and glioblastoma. For instance, a study demonstrated that certain benzimidazole carbamates exhibited IC50 values in the low micromolar range (IC50 = 2.2–4.4 μM), indicating strong antiproliferative activity .
- Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells . This is particularly relevant for compounds designed to overcome resistance to traditional chemotherapeutics.
- Combination Therapies : Research suggests that combining these compounds with radiotherapy enhances their efficacy. For example, one study indicated that when combined with radiation treatment, the reproductive integrity of treated cells was significantly compromised, suggesting a synergistic effect .
Antioxidant Activity
In addition to their anticancer properties, several studies have reported antioxidant activities associated with carbamate derivatives. The presence of methoxy groups in the structure appears to enhance these properties:
- Antioxidant Assays : Compounds were tested using DPPH and FRAP assays, showing improved antioxidative capacity compared to standard antioxidants like BHT (Butylated Hydroxytoluene) . This suggests potential applications in mitigating oxidative stress-related diseases.
Case Studies
Several case studies have documented the biological effects of structurally similar compounds:
- Study on Benzimidazole Derivatives : A comprehensive evaluation revealed that derivatives with methoxy substitutions exhibited potent antiproliferative activity against multiple cancer cell lines, reinforcing the importance of structural modifications in enhancing biological activity .
- Combination with Known Agents : Research involving the combination of new carbamate derivatives with established drugs like doxorubicin showed increased efficacy against resistant cancer cell lines, highlighting their potential as adjunct therapies in cancer treatment regimens .
Properties
IUPAC Name |
tert-butyl N-[1-[methoxy(methyl)amino]-1-oxopent-4-yn-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4/c1-7-8-9(10(15)14(5)17-6)13-11(16)18-12(2,3)4/h1,9H,8H2,2-6H3,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWNAEETYPITDNG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC#C)C(=O)N(C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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